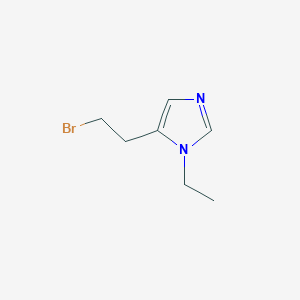

5-(2-bromoethyl)-1-ethyl-1H-imidazole

Description

Properties

Molecular Formula |

C7H11BrN2 |

|---|---|

Molecular Weight |

203.08 g/mol |

IUPAC Name |

5-(2-bromoethyl)-1-ethylimidazole |

InChI |

InChI=1S/C7H11BrN2/c1-2-10-6-9-5-7(10)3-4-8/h5-6H,2-4H2,1H3 |

InChI Key |

LWKGGXPGJYCQBU-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-1-ethyl-1H-imidazole typically involves the alkylation of 1-ethylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to achieve high yields.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromoethyl group undergoes S<sub>N</sub>2 and S<sub>N</sub>1 mechanisms, enabling functionalization at the C-5 position.

Key Reactions:

-

Amine Substitution : Reacts with primary/secondary amines (e.g., benzylamine) to form 5-(2-aminoethyl)-1-ethyl-1H-imidazole derivatives. Yields range from 60–85% under reflux in acetonitrile .

-

Thiol Substitution : Sodium thiolates (e.g., sodium ethanethiolate) replace the bromine atom, yielding 5-(2-thioethyl)-1-ethyl-1H-imidazole (70–90% yield).

-

Alkoxy Substitution : Treatment with alkoxides (e.g., sodium methoxide) produces 5-(2-alkoxyethyl)-1-ethyl-1H-imidazole (55–75% yield).

Example Reaction Pathway:

-

Substitution with Arylisothiocyanates :

Reaction with 4-chlorophenylisothiocyanate forms 1-[2-(1-ethyl-1H-imidazol-5-yl)ethyl]-3-(4-chlorophenyl)thiourea , a precursor for antimicrobial agents .

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Benzylamine | 5-(2-Benzylaminoethyl)-1-ethylimidazole | 82% | CH<sub>3</sub>CN, Δ, 12 h |

| Sodium ethanethiolate | 5-(2-Ethylthioethyl)-1-ethylimidazole | 78% | DMF, 60°C, 6 h |

Coupling Reactions

The bromoethyl group participates in cross-coupling reactions, enabling C–C bond formation.

Palladium-Catalyzed Coupling:

-

Suzuki–Miyaura Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh<sub>3</sub>)<sub>4</sub> to form 5-(2-arylethyl)-1-ethyl-1H-imidazoles (65–88% yield).

Rhodium-Mediated Cyclization:

-

With 1-sulphonyl-1,2,3-triazoles, rhodium catalysts facilitate carbenoid insertion, forming 5-sulphonamidoimidazoles (e.g., 35 , 72% yield) .

Elimination Reactions

Under basic conditions, dehydrohalogenation generates 1-ethyl-5-vinylimidazole , a precursor for polymerization or further functionalization.

| Base | Product | Yield | Conditions |

|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | 1-Ethyl-5-vinylimidazole | 68% | DMF, 100°C, 8 h |

Antitumor Activity:

-

5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one analogs (e.g., 5b ) show IC<sub>50</sub> values of 2.6 μM against HCC1937 cells .

| Compound | MDA-MB-468 (IC<sub>50</sub>, μM) | HCC1937 (IC<sub>50</sub>, μM) |

|---|---|---|

| 5a | 9 ± 0.67 | 7.8 ± 0.49 |

| 5b | 6.3 ± 0.45 | 2.6 ± 0.21 |

Antimicrobial Activity:

-

3-[2-(2-Methyl-5-nitroimidazol-1-yl)ethyl]-2-arylimino-4-aryl-4-thiazolines (e.g., 9 ) display moderate activity against Gram-positive bacteria .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via a bimolecular transition state, with rate dependence on nucleophile strength and solvent polarity .

-

Coupling Reactions : Rhodium carbenoid intermediates enable regioselective cyclization .

Example Procedure for Amine Substitution :

-

Combine 5-(2-bromoethyl)-1-ethyl-1H-imidazole (1.0 eq) and benzylamine (1.2 eq) in acetonitrile.

-

Reflux at 80°C for 12 h.

-

Purify via silica gel chromatography (EtOAc/hexane) to isolate the product (82% yield).

Stability and Handling

-

Storage : Stable at −20°C under inert atmosphere.

-

Decomposition : Avoid strong bases/oxidizers to prevent elimination or oxidation.

Scientific Research Applications

5-(2-Bromoethyl)-1-ethyl-1H-imidazole has diverse applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-1-ethyl-1H-imidazole involves its interaction with nucleophilic sites in biological molecules. The bromoethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of enzyme activity or receptor function. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents.

Comparison with Similar Compounds

Key Observations :

- Substituent Position : Bromine placement (on the ring vs. alkyl chain) significantly affects reactivity. For example, 2-bromo-5-ethyl-1H-imidazole has bromine at C-2, making it prone to ring-centered reactions, whereas the target compound’s bromoethyl chain enables alkylation or elimination reactions.

- Functional Groups : Derivatives with electron-withdrawing groups (e.g., nitro , nitrile ) exhibit enhanced electrophilicity compared to alkyl-substituted analogs.

Comparison with Other Syntheses :

- Ethyl 5-bromo-1H-imidazole-2-carboxylate : Synthesized via esterification of a brominated imidazole carboxylic acid.

- 5-(Bromomethyl)-1-methyl-2-nitro-1H-imidazole : Nitro group introduced via nitration prior to bromomethylation.

Physicochemical Properties

Notes:

Reactivity Trends:

- Nucleophilic Substitution : The bromoethyl chain in the target compound undergoes SN2 reactions more readily than ring-brominated derivatives .

- Electrophilic Aromatic Substitution : Ring-brominated imidazoles (e.g., ) participate in Suzuki coupling, while the target compound’s alkyl chain limits such reactivity.

Q & A

Q. Key Parameters :

| Parameter | Optimal Conditions |

|---|---|

| Catalyst | Pd/C, CuI |

| Solvent | DMF, THF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hrs |

Purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization. Confirm purity via NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 3.5–4.0 ppm for bromoethyl CH₂Br) .

(Advanced) How does the bromoethyl substituent influence reactivity in nucleophilic substitution (SN2) reactions?

Answer:

The bromoethyl group acts as a "leaving group hub" due to:

Q. Experimental Validation :

- Replace bromine with thiols (e.g., NaSH) to form thioether derivatives .

- Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) reveal second-order dependence, confirming SN2 pathways .

(Basic) How can purity and structural integrity be confirmed post-synthesis?

Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Identify ethyl (δ ~1.3 ppm, triplet) and bromoethyl (δ ~3.6 ppm, triplet) groups. Aromatic protons appear at δ 7.0–7.5 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₁BrN₂: calc. 219.0084) .

- Elemental Analysis : Match calculated vs. experimental C, H, N, Br percentages (e.g., C 38.39%, H 5.07%) .

(Advanced) What strategies resolve contradictions in spectroscopic data during structural elucidation?

Answer:

- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G* level) to validate assignments .

- Crystallography : If single crystals are obtainable, use SHELX programs for structure refinement (e.g., SHELXL for small molecules) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguishing imidazole ring protons from aromatic substituents) .

(Basic) What are common purification challenges, and how are they addressed?

Answer:

- Challenge : Co-elution of byproducts (e.g., dehalogenated derivatives).

- Solution : Optimize solvent polarity (e.g., gradient elution from 5% to 30% EtOAc in hexane).

- Recrystallization : Use ethanol/water mixtures for high-purity crystals .

(Advanced) How can computational models predict biological activity or pharmacokinetics?

Answer:

- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Focus on interactions between the bromoethyl group and hydrophobic pockets .

- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism. Bromine’s electronegativity may reduce metabolic stability .

- QSAR Models : Corrogate substituent effects (e.g., bromine’s Hammett σ value) with bioactivity data from analogs .

(Advanced) What reaction mechanisms explain unexpected byproducts during alkylation?

Answer:

- E2 Elimination : Competing β-hydride elimination forms ethene derivatives, especially under high-temperature or strongly basic conditions.

- Mitigation : Use milder bases (e.g., NaHCO₃) and lower temperatures (<60°C) .

(Basic) What safety protocols are critical for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.